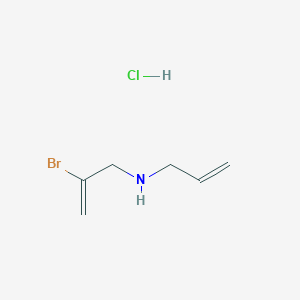

N-allyl-2-bromo-2-propen-1-amine hydrochloride

CAS No.: 1432026-86-2

Cat. No.: VC7305363

Molecular Formula: C6H11BrClN

Molecular Weight: 212.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432026-86-2 |

|---|---|

| Molecular Formula | C6H11BrClN |

| Molecular Weight | 212.52 |

| IUPAC Name | 2-bromo-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H10BrN.ClH/c1-3-4-8-5-6(2)7;/h3,8H,1-2,4-5H2;1H |

| Standard InChI Key | QUXKLGMJUXKZHU-UHFFFAOYSA-N |

| SMILES | C=CCNCC(=C)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a primary amine group () bonded to a bromo-substituted propenyl chain () and an allyl substituent (). Protonation of the amine by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . The SMILES notation encapsulates this structure, highlighting the conjugated double bonds and ionic interaction between the amine and chloride .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis protocol for N-allyl-2-bromo-2-propen-1-amine hydrochloride is documented in the literature, its preparation likely involves two stages:

-

Formation of the Free Amine:

-

Allylation of 2-bromo-2-propen-1-amine (CAS: 6943-51-7) with allyl chloride in the presence of a base (e.g., NaOH) . This method mirrors the synthesis of N-allylaniline, where allyl chloride reacts with aniline under alkaline conditions .

-

Alternative approaches may employ transition metal-catalyzed coupling reactions to introduce the allyl group .

-

-

Salt Formation:

Reaction Mechanisms

The bromine atom at the β-position of the propenyl group renders the compound electrophilic, enabling nucleophilic substitution (S2) or elimination reactions. For example:

-

Alkylation: Reaction with nucleophiles (e.g., thiols or amines) displaces bromide, forming new carbon-heteroatom bonds.

-

Cycloaddition: The conjugated diene system may participate in Diels-Alder reactions with dienophiles, forming six-membered rings .

Applications in Organic Chemistry

Pharmaceutical Intermediates

Bromoamines are pivotal in constructing nitrogen-containing heterocycles, such as pyrrolidines and piperazines, which are common in drug candidates . The allyl group offers a handle for further functionalization via olefin metathesis or hydrofunctionalization .

Agrochemical Development

Halogenated amines serve as precursors to herbicides and insecticides. The bromine atom’s electronegativity enhances binding to biological targets, while the allyl group facilitates derivatization .

Material Science

Ionic liquids derived from halogenated amines exhibit tunable solvent properties and thermal stability, making them candidates for green chemistry applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume